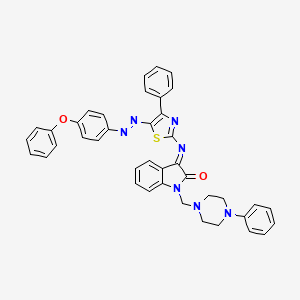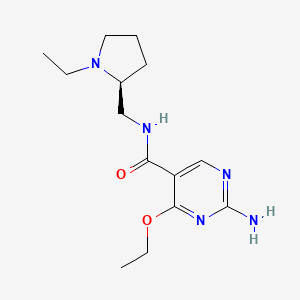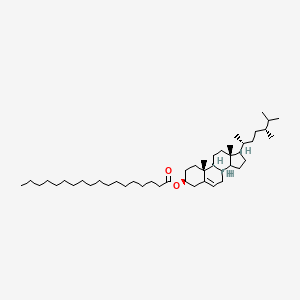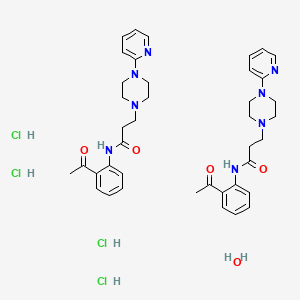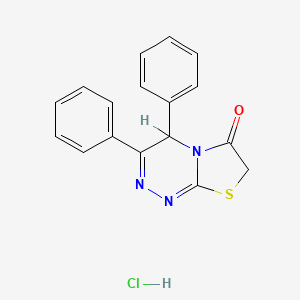
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyridinium ring substituted with a methyl group and a phenyl-oxazole moiety, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride typically involves the reaction of 4-pyridyl oxazole with methylating agents. One common method is the reaction of 4-pyridyl oxazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of nucleophiles at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pyridinium ring and the oxazole moiety play crucial roles in binding to the target sites, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium p-toluenesulfonate
- 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium tosylate
Uniqueness
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is unique due to its specific chloride ion, which can influence its solubility and reactivity compared to other similar compounds. The presence of the chloride ion makes it more suitable for certain chemical reactions and applications where chloride is a preferred leaving group or counterion.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
109495-48-9 |
|---|---|
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
2-(1-methylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |
InChI |
InChI=1S/C15H13N2O.ClH/c1-17-9-7-13(8-10-17)15-16-11-14(18-15)12-5-3-2-4-6-12;/h2-11H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HBHGKGHGFXDXKW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



